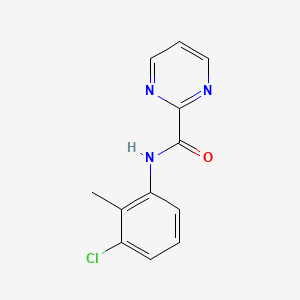

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

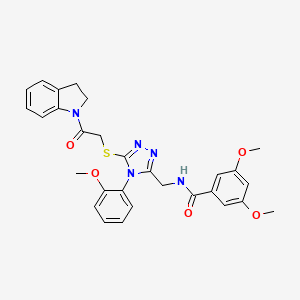

“N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide” is a chemical compound with the molecular formula CHClNO . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3 . Pyrimidines are part of many biologically important molecules, including nucleotides, nucleic acids, vitamins, and coenzymes .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic versatility of pyrimidine allows for the generation of structurally diverse derivatives . Specific synthesis methods for “N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide” were not found in the search results.Molecular Structure Analysis

The molecular structure of “N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide” is characterized by a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The compound also contains a chloro-methylphenyl group attached to the nitrogen atom of the pyrimidine ring .Physical And Chemical Properties Analysis

The average mass of “N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide” is 380.828 Da, and its monoisotopic mass is 380.104004 Da .Wissenschaftliche Forschungsanwendungen

- Research : Scientists have synthesized a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids containing this compound. These hybrids exhibit potent anti-urease activity, with IC50 values ranging from 0.0019 μM to 0.0532 μM . Compared to the standard thiourea (IC50 = 4.7455 μM), these compounds show promising inhibitory effects .

- Synthesis : The title compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was synthesized by refluxing 3-chloro-2-methylphenylthiourea with 4-fluorophenacylbromide in ethanol solvent .

Urease Inhibition

Thiazole Derivatives

Amide-Oxazine Moieties

Wirkmechanismus

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the Enoyl- [acyl-carrier-protein] reductase [NADH], inhibiting its function

Biochemical Pathways

The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . This disruption can lead to the bacterium’s inability to produce essential components of its cell wall, thereby inhibiting its growth and survival .

Pharmacokinetics

The compound’s bioavailability and pharmacokinetic profile would be crucial in determining its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide’s action primarily involve the disruption of fatty acid synthesis in Mycobacterium tuberculosis, leading to inhibited bacterial growth .

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-8-9(13)4-2-5-10(8)16-12(17)11-14-6-3-7-15-11/h2-7H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGNFXUSEYOINT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2386213.png)

![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2386218.png)

![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)

![N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2386226.png)

![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)